(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide
CAS No.: 102767-31-7
Cat. No.: VC0195799
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102767-31-7 |
|---|---|
| Molecular Formula | C8H15ClN2O2 |
| Molecular Weight | 206.67 |
| IUPAC Name | (2S)-2-(4-chlorobutanoylamino)butanamide |
| Standard InChI | InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1 |
| SMILES | CCC(C(=O)N)NC(=O)CCCCl |
| Appearance | White to Off-White Solid |
| Melting Point | 126-128°C |
Introduction
Chemical Identity and Properties
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is an acyclic amide compound with specific stereochemistry, denoted by the (S) configuration. It is identified by the CAS number 102767-31-7 and possesses distinctive chemical properties that make it relevant for pharmaceutical applications and quality control procedures. The compound is characterized by the presence of an amino group, carbonyl groups, and a chlorobutanamide moiety, which contribute to its unique chemical behavior and potential biological interactions .
Structural Information
The detailed structural and chemical information of the compound is presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 102767-31-7 |
| Molecular Formula | C8H15ClN2O2 |
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | (2S)-2-(4-chlorobutanoylamino)butanamide |
| SMILES Code | O=C(NC@@HC(N)=O)CCCCl |
| InChI | InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1 |
The compound features a chiral center at the C-2 position with an (S) configuration, which is crucial for its specific biological activities and pharmaceutical relevance .
Physical Properties
The physical properties of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide include its appearance as a solid compound with specific storage requirements. Due to its potential sensitivity, it is typically stored at -18°C for stability maintenance. The shipping of this compound typically requires temperature control using ice packs (-20°C) to preserve its integrity during transport . The compound's purity in commercial standards generally exceeds 98%, making it suitable for analytical and research applications .
Relationship to Levetiracetam
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is officially designated as Levetiracetam Related Compound A, indicating its close structural relationship to the antiepileptic drug Levetiracetam. This relationship is particularly significant in pharmaceutical quality control and regulatory contexts, where the presence and levels of related compounds must be carefully monitored and controlled .
Role in Levetiracetam Synthesis
The compound plays a crucial role in the synthetic pathway of Levetiracetam. According to available research, Levetiracetam synthesis involves several steps, including the transformation of precursors that are structurally related to (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. The synthetic process typically includes:
-
Dissolution of (S)-2-Amino-4-methylthiobutyramide in dichloromethane with anhydrous sodium sulfate
-
Addition of KOH and tetrabutylammonium bromide, followed by dropwise addition of 4-chlorobutyryl chloride
-
Concentration of the filtrate under reduced pressure and purification via silica gel chromatography
-
Final reaction with RaneyNi and water, followed by recrystallization with ethyl acetate to obtain Levetiracetam
This synthesis pathway highlights the importance of understanding and controlling related compounds like (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide to ensure the quality and purity of the final pharmaceutical product .
Applications in Pharmaceutical Research
The primary application of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide lies in pharmaceutical research and quality control. Its significance extends beyond mere impurity identification to various analytical and research applications in the pharmaceutical industry.
Use as Reference Standard
Future Research Directions
Research on (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide continues to evolve, with several potential directions for future investigations.
Structure-Activity Relationship Studies
Further exploration of the structure-activity relationships of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide and related compounds could yield valuable insights into their biological activities and potential applications. Such studies might involve:
-
Synthesis of structural analogs with modified functional groups
-
Evaluation of these analogs for specific biological activities
-
Computational modeling to predict structure-based interactions with biological targets
-
Investigation of stereochemical influences on biological activity
These studies could contribute to the development of new therapeutic agents or improved synthetic methodologies for existing pharmaceuticals.
Improved Analytical Methodologies
The development of more sensitive, specific, and efficient analytical methods for the detection and quantification of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide in pharmaceutical samples remains an active area of research. Advanced techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, offer promising approaches for enhanced impurity profiling in pharmaceutical quality control .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume